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molecular formula C10H13N3 B2973185 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole CAS No. 34605-66-8

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Cat. No. B2973185
M. Wt: 175.235
InChI Key: RXHSFTMENSSYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258134B2

Procedure details

A solution of 1-methyl-1H-pyrazol-3-ylamine (0.92 g, 9.5 mmol) in benzene (4.8 mL) was treated with hexane-2,5-dione (1.34 mL, 11.4 mmol) and para-toluenesulfonic acid (182 mg, 0.95 mmol) and was heated to 115° C. under Dean-Stark conditions for 4 h. After this time, the reaction was cooled to 25° C., concentrated in vacuo and dried under high vacuum overnight. The resulting residue was dissolved in methylene chloride (100 mL) and was washed with water (1×150 mL), dried over sodium sulfate, filtered and concentrated in vacuo. Silica gel column chromatography (ISCO, 80 g, 1:4 ethyl acetate/hexanes) afforded 3-(2,5-dimethyl-pyrrol-1-yl)-1-methyl-1H-pyrazole (1.57 g, 94%) as a green oil; ES+-HRMS m/e calcd for C10H13N3 [M+H+] 176.1182, found 176.1182.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([NH2:7])=[N:3]1.[CH3:8][C:9](=O)[CH2:10][CH2:11][C:12](=O)[CH3:13].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:13][C:12]1[N:7]([C:4]2[CH:5]=[CH:6][N:2]([CH3:1])[N:3]=2)[C:9]([CH3:8])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
CN1N=C(C=C1)N
Name
Quantity
1.34 mL
Type
reactant
Smiles
CC(CCC(C)=O)=O
Name
Quantity
182 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
4.8 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction was cooled to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in methylene chloride (100 mL)
WASH
Type
WASH
Details
was washed with water (1×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC=1N(C(=CC1)C)C1=NN(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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